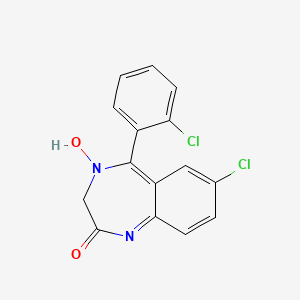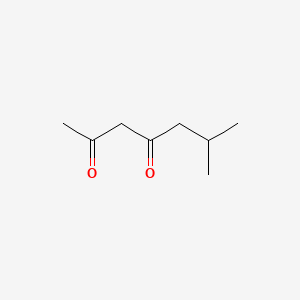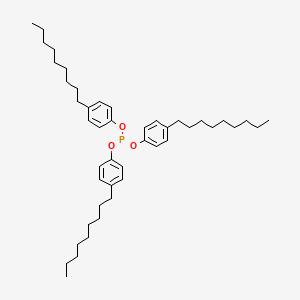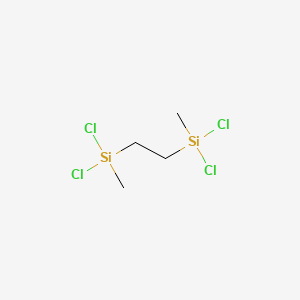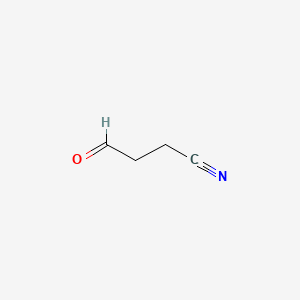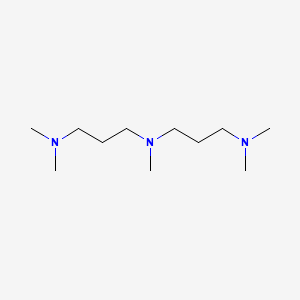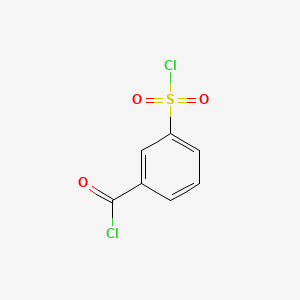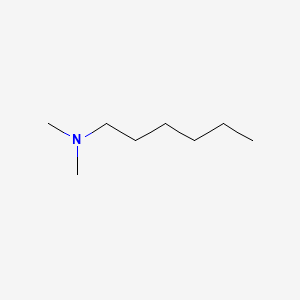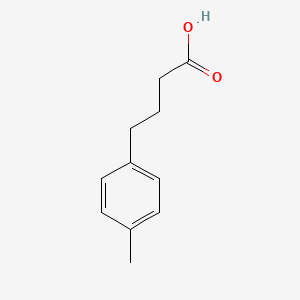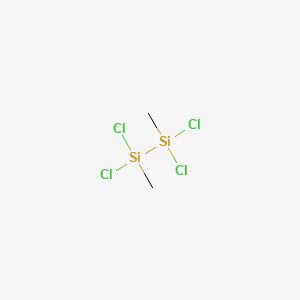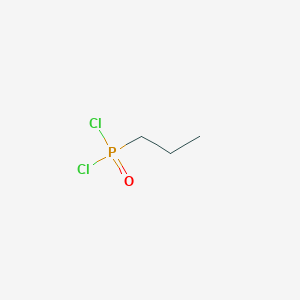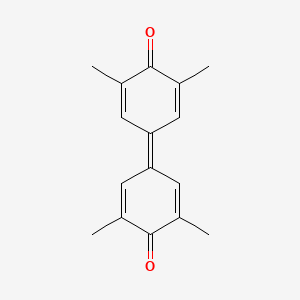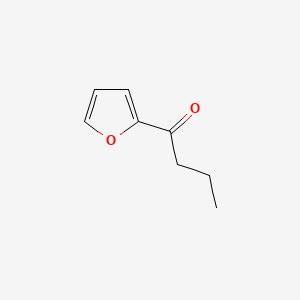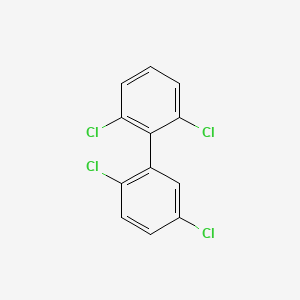
2,2',5,6'-Tetrachlorobiphenyl
Übersicht
Beschreibung
2,2’,5,5’-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals .
Molecular Structure Analysis
The molecular structure of 2,2’,5,5’-Tetrachlorobiphenyl can be represented by the SMILES stringClc1ccc(Cl)c(c1)-c2cc(Cl)ccc2Cl . The empirical formula is C12H6Cl4 and the molecular weight is 291.99 . Chemical Reactions Analysis
2,2’,5,5’-Tetrachlorobiphenyl has been shown to affect the oxidative phosphorylation system in rat liver mitochondria . It inhibits both the respiratory and the phosphorylation subsystems, and increases the membrane leak .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,5,5’-Tetrachlorobiphenyl include a molecular weight of291.99 , and a storage temperature of 2-8°C . It is a certified reference material .
Wissenschaftliche Forschungsanwendungen
1. Environmental Biodegradation
A study by Van Dort and Bedard (1991) explored the dechlorination of 2,3,5,6-tetrachlorobiphenyl by anaerobic microorganisms. They found that this compound was metabolically transformed into less chlorinated biphenyls, demonstrating a natural pathway for its biodegradation in the environment.
2. Chemical Synthesis and Modification
Reich and Reich (1990) investigated the preparation of the 5,6-arene oxide of 3,3',4,4'-tetrachlorobiphenyl, a related compound, using a sequence involving decarboxylations. Their work, detailed in the Journal of Organic Chemistry, highlights the chemical modification possibilities for similar tetrachlorobiphenyl compounds.
3. Structural and Physical Properties Analysis
The structural characteristics of 2,2',5,5'-tetrachlorobiphenyl were examined in a study by Miao et al. (1996). They determined the crystalline structure and bond lengths, providing insights into the physical properties of this compound (Miao et al., 1996).
4. Ecological Impact and Toxicity Studies
Research by Gardner et al. (1973) identified hydroxylated metabolites of 2,5,2',5'-tetrachlorobiphenyl in rabbits, indicating how these compounds might metabolize in living organisms and their potential ecological impact (Gardner et al., 1973).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-2-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUSTXGTCCSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073509 | |
| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',5,6'-Tetrachlorobiphenyl | |
CAS RN |
41464-41-9 | |
| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,6'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WL1WP4G3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



